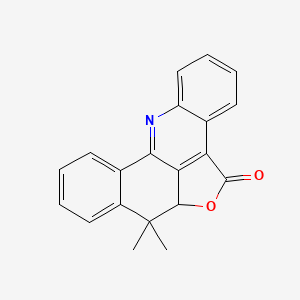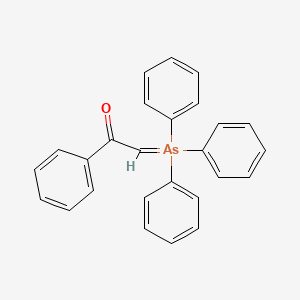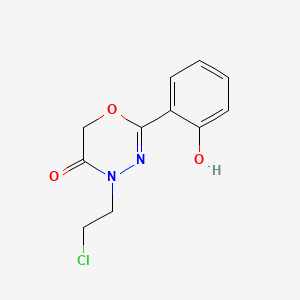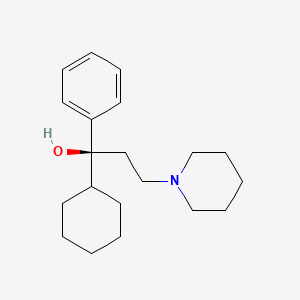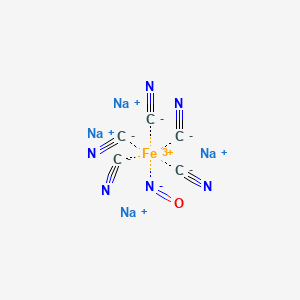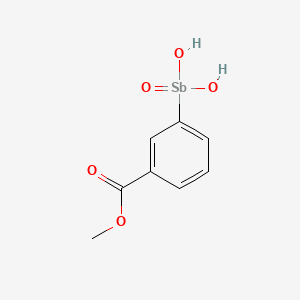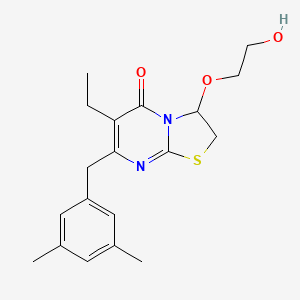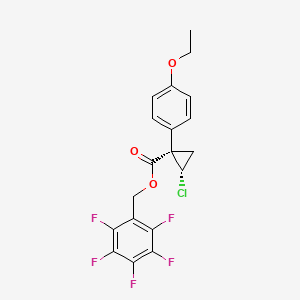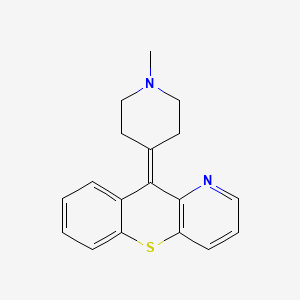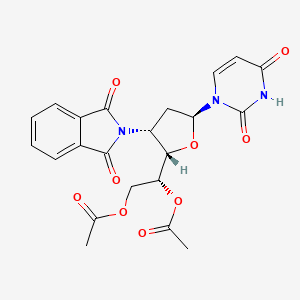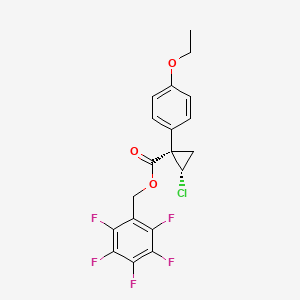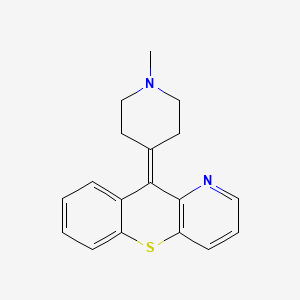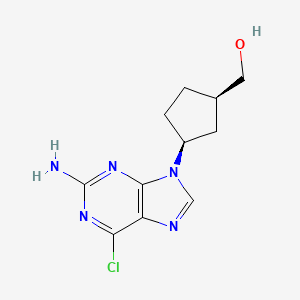
(+-)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol is a synthetic compound that belongs to the class of purine analogs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol typically involves multi-step organic synthesis. The starting materials are often commercially available purine derivatives and cyclopentyl intermediates. The key steps may include:
Nucleophilic substitution: Introduction of the amino group at the 2-position of the purine ring.
Cyclization: Formation of the cyclopentyl ring through intramolecular cyclization reactions.
Hydroxylation: Introduction of the carbinol group through hydroxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol can undergo various chemical reactions, including:
Oxidation: The carbinol group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the purine ring.
Substitution: The chlorine atom on the purine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could produce a variety of purine analogs with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying nucleic acid interactions and metabolism.
Medicine: Potential antiviral or anticancer agent due to its ability to interfere with DNA and RNA synthesis.
Industry: Possible use in the development of pharmaceuticals or as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol likely involves its interaction with nucleic acids. The compound may inhibit enzymes involved in DNA or RNA synthesis, such as polymerases or kinases, leading to disruption of nucleic acid metabolism and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: An antiviral drug that also targets viral DNA polymerase.
6-Mercaptopurine: An anticancer drug that inhibits purine synthesis.
Cladribine: A purine analog used in the treatment of certain leukemias.
Uniqueness
(±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol is unique due to its specific structure, which may confer distinct biological activity and selectivity compared to other purine analogs. Its cis-configuration and the presence of both amino and chloro substituents on the purine ring may influence its interaction with biological targets.
Propiedades
Número CAS |
118237-86-8 |
|---|---|
Fórmula molecular |
C11H14ClN5O |
Peso molecular |
267.71 g/mol |
Nombre IUPAC |
[(1R,3S)-3-(2-amino-6-chloropurin-9-yl)cyclopentyl]methanol |
InChI |
InChI=1S/C11H14ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h5-7,18H,1-4H2,(H2,13,15,16)/t6-,7+/m1/s1 |
Clave InChI |
DOKOPGLGDNHBAS-RQJHMYQMSA-N |
SMILES isomérico |
C1C[C@@H](C[C@@H]1CO)N2C=NC3=C2N=C(N=C3Cl)N |
SMILES canónico |
C1CC(CC1CO)N2C=NC3=C2N=C(N=C3Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


